molecular formula C10H6ClF3N2O B164676 3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 133144-89-5

3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B164676
CAS No.: 133144-89-5
M. Wt: 262.61 g/mol
InChI Key: GIQDUNZXUKYGEP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the chloromethyl group in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl oxadiazole derivative, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, especially in the context of enzyme inhibition and receptor binding.

    Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Methyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole:

    5-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole: Lacks both the chloromethyl and methyl groups, leading to distinct chemical behavior.

Uniqueness

The presence of both the trifluoromethyl and chloromethyl groups in 3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole makes it unique compared to similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination of properties makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQDUNZXUKYGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568741
Record name 3-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133144-89-5
Record name 3-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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